molecular formula C13H16N2O2S B5417920 N-benzyl-2-(3-oxothiomorpholin-2-yl)acetamide

N-benzyl-2-(3-oxothiomorpholin-2-yl)acetamide

Cat. No.: B5417920
M. Wt: 264.35 g/mol
InChI Key: LMZRJFCTIBKBAX-UHFFFAOYSA-N
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Description

N-benzyl-2-(3-oxothiomorpholin-2-yl)acetamide is a chemical compound that belongs to the class of thiomorpholine derivatives. Thiomorpholine is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. The presence of the benzyl group and the oxo group in the thiomorpholine ring makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(3-oxothiomorpholin-2-yl)acetamide typically involves the reaction of thiomorpholine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The resulting product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The purification process may involve additional steps such as distillation and crystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(3-oxothiomorpholin-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-2-(3-oxothiomorpholin-2-yl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-benzyl-2-(3-oxothiomorpholin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can induce apoptosis in cancer cells by activating caspase pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-(3-oxothiomorpholin-2-yl)acetamide is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-benzyl-2-(3-oxothiomorpholin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c16-12(8-11-13(17)14-6-7-18-11)15-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZRJFCTIBKBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(C(=O)N1)CC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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